2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Overview
Description
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride is a chemical compound with significant potential in various scientific fields. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride has numerous applications in scientific research. In chemistry, it serves as an intermediate for synthesizing more complex organic molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and antidiabetic agent . Additionally, it acts as a histamine H3-receptor antagonist and inhibits tubulin polymerization, making it valuable in neurological and cancer research .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release . In cancer research, its inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride include other benzimidazole derivatives such as 2H-Benzimidazol-2-one, 1,3-dihydro-, and 2-Hydroxybenzimidazole .
Uniqueness: What sets this compound apart from other benzimidazole derivatives is its unique hydrazinyl group at the 5-position. This functional group enhances its reactivity and allows for the formation of various derivatives with potential biological activities .
Properties
IUPAC Name |
5-hydrazinyl-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.ClH/c8-11-4-1-2-5-6(3-4)10-7(12)9-5;/h1-3,11H,8H2,(H2,9,10,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVNZZIFKCMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)NC(=O)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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